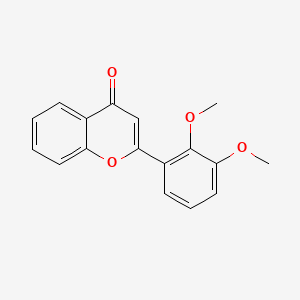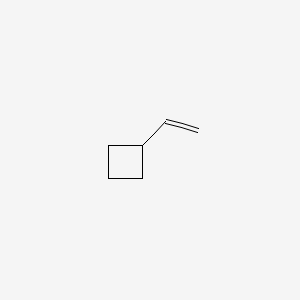
Cyclobutane, ethenyl-
説明
Cyclobutane, ethenyl- (also known as vinylcyclobutane ) is a four-membered ring compound with the molecular formula C6H10 . It features a cyclobutane ring fused to an ethenyl (vinyl) group. The structure consists of a double bond (C=C) attached to one of the carbon atoms in the cyclobutane ring. This strained molecule exhibits interesting reactivity due to its small ring size and unsaturated character .
Synthesis Analysis
Several synthetic methods exist for preparing cyclobutane-containing compounds. Notably, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Additionally, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes allows the construction of enantioenriched cyclobutanes .
Molecular Structure Analysis
The molecular formula of Cyclobutane, ethenyl- is C6H10 , and its molecular weight is approximately 82.14 g/mol . The IUPAC Standard InChI representation is InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2 . The structure consists of a cyclobutane ring with a vinyl (ethenyl) group attached to one of the carbon atoms .
Chemical Reactions Analysis
Cyclobutane, ethenyl- participates in various chemical reactions, including :
科学的研究の応用
Photochemistry and Synthesis
- Cyclobutane derivatives synthesized via intermolecular photochemical [2+2] cycloaddition have been explored for their potential in chemical synthesis and photochemistry (Škorić, Marinić, & Šindler-Kulyk, 2004). These derivatives showcase a range of applications in the creation of complex chemical structures through light-induced reactions.
Inorganic Crystal Engineering
- Cyclobutane has been utilized in the construction of three-dimensional networks in inorganic crystal engineering. The formation of these networks via the in situ synthesis of cyclobutane-linked ligands represents a novel approach in this field (Blake et al., 1997).
Biological Significance
- In the realm of biology, cyclobutanes play a crucial role. They are present in a wide array of natural products and biologically significant molecules. Their unique structural features, such as the puckered structure and increased C−C π‐character, make them valuable in medicinal chemistry, especially in drug candidates (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
- Research on cyclobutane-containing alkaloids from terrestrial and marine species reveals their antimicrobial, antibacterial, anticancer, and other biological activities, emphasizing their importance in natural medicine and drug discovery (Dembitsky, 2007).
Photodimerization
- Cyclobutanes' role in photodimerization, a process significant in organic chemistry and materials science, has been demonstrated in various studies. This includes the synthesis of novel structures via photopolymerization and photo-copolymerization, showcasing the versatility and utility of cyclobutane in advanced material synthesis (Hasegawa, Endo, Aoyama, & Saigo, 1989).
Catalysis
- Cyclobutane derivatives have been shown to significantly enhance the efficiency of catalysts used in polymerization processes, such as the copolymerization of carbon monoxide and ethene. This indicates the potential of cyclobutane in improving industrial chemical processes (Bianchini et al., 2000).
DNA Repair
- The role of cyclobutane in DNA repair has been highlighted, particularly in the context of cyclobutane pyrimidine dimers, which are major DNA photoproducts. DNA photolyases utilize the energy of visible light to repair DNA by breaking the cyclobutane ring of these dimers (Sancar, 1994).
Photodimerization in Molecular Frameworks
- Cyclobutane's application extends to metal-organic frameworks (MOFs) where its derivatives are used for light-driven [2 + 2] cycloaddition reactions, demonstrating its utility in advanced material science and engineering (Cao et al., 2021).
作用機序
特性
IUPAC Name |
ethenylcyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFVNSRRPRBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180634 | |
| Record name | Cyclobutane, ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane, ethenyl- | |
CAS RN |
2597-49-1 | |
| Record name | Cyclobutane, ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane, ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



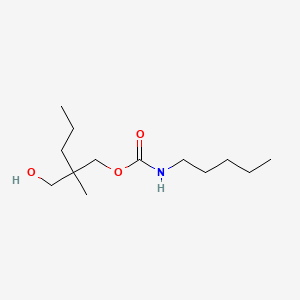
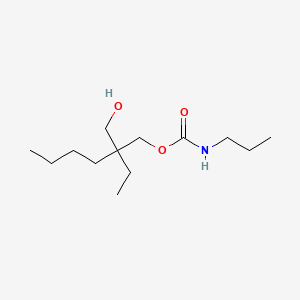
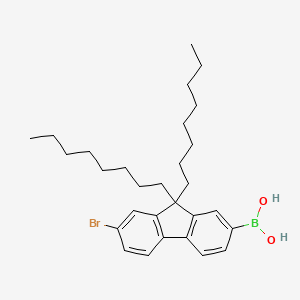
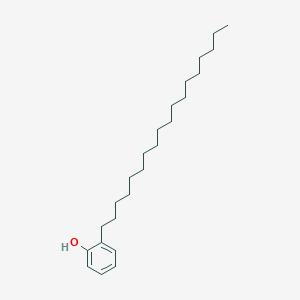
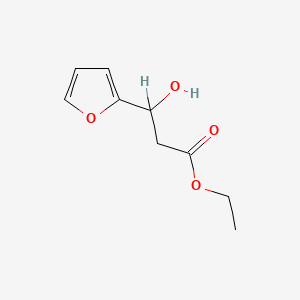


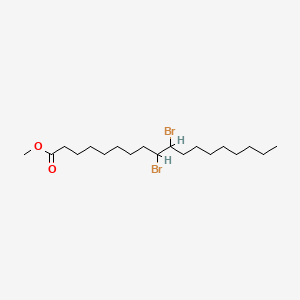



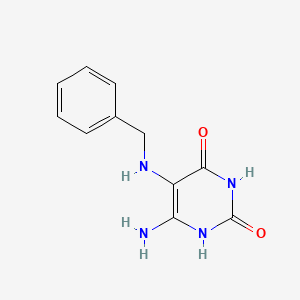
![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)
